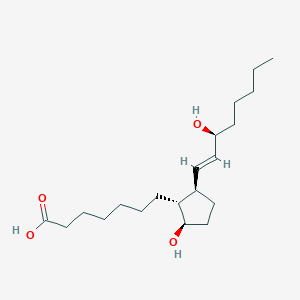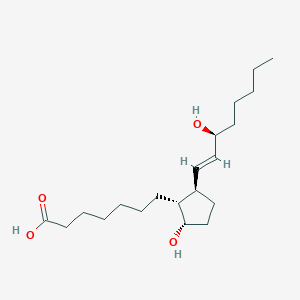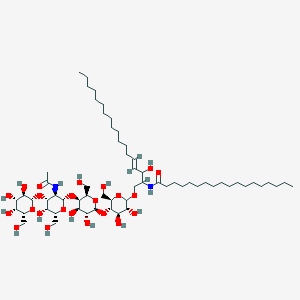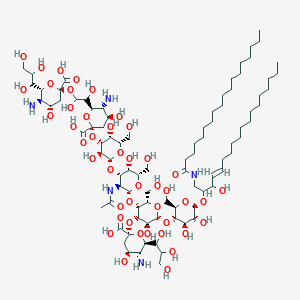
4-Bromo-3-(trifluoromethyl)benzonitrile
Descripción general
Descripción
4-Bromo-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3N . It appears as a light orange to yellow to green powder or lump .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(trifluoromethyl)benzonitrile consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a nitrile group . The molecular weight of this compound is 250.02 g/mol .Chemical Reactions Analysis
4-Bromo-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions. For instance, it can participate in palladium-catalysed cross-coupling reactions .Physical And Chemical Properties Analysis
4-Bromo-3-(trifluoromethyl)benzonitrile is a solid at 20 degrees Celsius . It has a melting point range of 80.0 to 84.0 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Production
- 4-Bromo-3-(trifluoromethyl)benzonitrile is involved in efficient synthetic processes for the production of various compounds. For example, it is used in the nonchromatographic process for multihundred gram production of 4,5-diamino-2-(trifluoromethyl)benzonitrile and 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine, showcasing its importance in large-scale chemical synthesis (Li et al., 2009).
Material Science and Electrochemistry
- In material science, particularly for battery technology, 4-Bromo-3-(trifluoromethyl)benzonitrile has been identified as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This additive significantly improves the cyclic stability and capacity retention of these batteries (Huang et al., 2014).
Chemical Analysis and Spectroscopy
- This compound is also a subject of study in vibrational spectroscopy. Research using density functional theory (DFT) to evaluate the fundamental vibrational frequencies and intensity of vibrational bands of 4-bromo benzonitrile has contributed significantly to the understanding of its spectral properties (Krishnakumar et al., 2009).
Pharmaceutical Research
- In pharmaceutical research, it serves as an intermediate in the synthesis of various drugs. For instance, 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide synthesis, is produced from m-fluoro-(trifluoromethyl)benzene through a process involving bromination and other steps, highlighting its role in drug development (Tong-bin, 2012).
Organic and Medicinal Chemistry
- It plays a crucial role in organic and medicinal chemistry, such as in the rational design and synthesis of novel, nonsteroidal androgen receptor antagonists. These compounds have potential applications in the treatment of various conditions (Li et al., 2008).
Safety And Hazards
This compound is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXUIQQDHHFSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445121 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethyl)benzonitrile | |
CAS RN |
1735-53-1 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)

![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)







